Boiling Point Elevation of 117 °C vs. Monocyclic Analog BBIT Reflects Enhanced Intermolecular Interactions
The target compound exhibits a substantially higher predicted boiling point than the monocyclic isothiazolone analog 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (BBIT, CAS 119639-24-6), indicative of stronger intermolecular forces arising from the fused pyridine ring and extended aromatic system. This difference has practical implications for distillation-based purification and thermal stability assessment [1].
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 402.2 ± 37.0 °C (predicted) [1] |
| Comparator Or Baseline | 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide (BBIT, CAS 119639-24-6): 285.0 ± 23.0 °C (predicted) |
| Quantified Difference | Δ = +117.2 °C (target higher) |
| Conditions | Predicted values using ACD/Labs or comparable algorithm; both compounds evaluated under the same prediction methodology |
Why This Matters
The 117 °C higher boiling point indicates that CAS 142141-08-0 cannot be processed using the same distillation or sublimation protocols as BBIT, and may offer superior thermal robustness for reactions requiring elevated temperatures.
- [1] Molaid Chemical Database. N-t-butylisothiazolo<5,4-c>pyridin-3-one 1,1-dioxide (CAS 142141-08-0) – Physicochemical Properties. View Source
